2-o-Tolylamino-thiazol-4-one
Overview
Description
2-o-Tolylamino-thiazol-4-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C10H10N2OS and a molecular weight of 206.264 g/mol . It is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of 2-o-Tolylamino-thiazol-4-one typically involves the reaction of 2-aminothiazole with o-toluidine under specific conditions. One common method is the one-pot three-component synthesis, which involves the reaction of ethyl-4-chloroacetoacetate with phenylthioureas and salicylaldehyde in the presence of a catalyst such as l-proline and a green reaction medium like poly(ethylene) glycol-600 . This method is advantageous due to its simplicity, cost-effectiveness, and industrial viability.
Chemical Reactions Analysis
2-o-Tolylamino-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-o-Tolylamino-thiazol-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-o-Tolylamino-thiazol-4-one involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
2-o-Tolylamino-thiazol-4-one can be compared with other thiazole derivatives such as:
- 2-Phenylamino-thiazol-4-one
- 2-Methylthio-thiazol-4-one
- 2-Amino-thiazol-4-one
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. For instance, 2-Phenylamino-thiazol-4-one may exhibit stronger antimicrobial properties, while 2-Methylthio-thiazol-4-one might be more effective as an antioxidant .
Properties
IUPAC Name |
2-(2-methylphenyl)imino-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-4-2-3-5-8(7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBWFKCQBDLFKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2NC(=O)CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366662 | |
Record name | 2-o-Tolylamino-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37394-99-3 | |
Record name | 2-o-Tolylamino-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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